molecular formula C10H10BrNO B1268646 3-bromo-N-cyclopropylbenzamide CAS No. 337535-74-7

3-bromo-N-cyclopropylbenzamide

Cat. No.: B1268646
CAS No.: 337535-74-7
M. Wt: 240.1 g/mol
InChI Key: TZOROVSHSRTGHY-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a cyclopropyl group attached to the nitrogen atom of the amide group.

Synthetic Routes and Reaction Conditions:

    From 3-Bromobenzoic Acid and Cyclopropylamine:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. The reaction conditions are optimized for higher yields and purity.

Types of Reactions:

  • Substitution Reactions:

    • This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
    • Common Reagents: Sodium azide, potassium cyanide.

      Major Products: Azide derivatives, nitrile derivatives.

  • Reduction Reactions:

    • The compound can be reduced to form the corresponding amine.
    • Common Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

      Major Products: 3-Amino-N-cyclopropylbenzamide.

  • Oxidation Reactions:

    • Oxidation of the cyclopropyl group can lead to ring-opening and formation of carboxylic acids.
    • Common Reagents: Potassium permanganate, chromium trioxide.

      Major Products: Carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-N-cyclopropylbenzamide has diverse applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studies involving nucleophilic substitution and reduction reactions.
  • Biology:

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine:

    • Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropylbenzamide is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 3-Bromo-N-pentylbenzamide
  • 3-Bromo-N-methylbenzamide
  • 3-Bromo-N-phenylbenzamide

Comparison:

Properties

IUPAC Name

3-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOROVSHSRTGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358450
Record name 3-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-74-7
Record name 3-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the reaction in the same manner as in Example 45-(i) using 3-bromobenzoyl chloride (5.50 g) and cyclopropylamine (4.30 g), the title compound (5.20 g) was obtained as colorless needle crystals.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromo-benzoic acid (2.5518 g, 12.7 mmol) and HATU (5.2230 g, 13.7 mmol) were dissolved in DMF (40 mL). DIEA (4.644 mL, 26.7 mmol) was added, and the mixture was allowed to stir at room temperature for 15 minutes. Then cyclopropylamine (0.88 mL, 12.7 mmol) was added, and the reaction was stirred at ambient temperature overnight. The solvent was removed, and the crude was purified via silica gel chromatography to yield the desired product.
Quantity
2.5518 g
Type
reactant
Reaction Step One
Name
Quantity
5.223 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.644 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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